Improved Lipophilic Ligand Efficiency Over Nitrobenzamide Analogs
The target compound has a computed XLogP3 of 3.7, which is 0.9 log units lower than the nitrobenzamide analog N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide (XLogP3 4.6) [1]. This reduced lipophilicity is associated with a lower risk of non-specific binding and solubility-limited absorption in cell-based assays [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide (XLogP3 4.6) |
| Quantified Difference | Δ -0.9 log units |
| Conditions | PubChem XLogP3 algorithm (version 3.0) |
Why This Matters
A lower logP improves aqueous solubility and reduces off-target membrane partitioning, making the compound a more suitable starting point for hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 4434971 and CID 4107213. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
